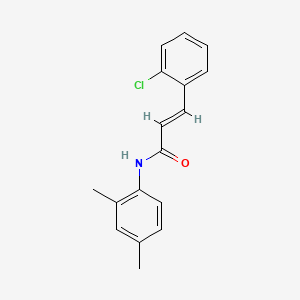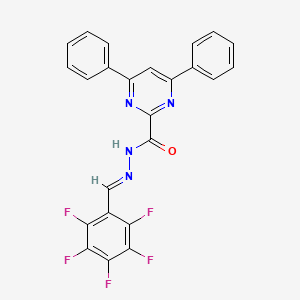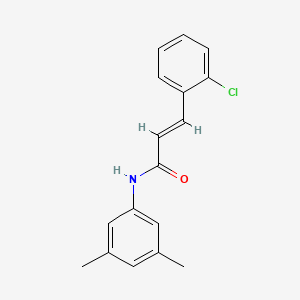![molecular formula C19H27N3O2 B5548232 2-(cyclopropylmethyl)-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548232.png)
2-(cyclopropylmethyl)-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule likely belongs to a class of compounds known for their intricate synthesis and diverse biological activities. Compounds with similar structures, such as dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, have been extensively studied for their medicinal applications, showcasing the significance of such structures in drug discovery and pharmaceutical chemistry (Borah, Dwivedi, & Chowhan, 2021).
Synthesis Analysis
The synthesis of compounds like the one mentioned often involves complex reactions, such as [2+1]-type cyclopropanation reactions, which are crucial for introducing cyclopropyl groups into molecules (Kamimura, 2014). These methods highlight the synthetic routes that enable the creation of the cyclopropylmethyl moiety, a common structural feature in biologically active compounds.
Molecular Structure Analysis
Understanding the molecular structure is critical for predicting the behavior of chemical compounds. Studies on related molecules, such as Pd(II), Pd(III), and Pd(IV) cyclometallated compounds, provide insights into how certain structural elements can influence the chemical and physical properties of these compounds (Pazderski & Abramov, 2023).
Chemical Reactions and Properties
The reactivity of the compound can be understood by exploring similar molecules, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, which serve as privileged scaffolds in the synthesis of heterocycles (Gomaa & Ali, 2020). These studies demonstrate the compound's potential to undergo various chemical reactions, leading to a wide range of heterocyclic compounds.
Physical Properties Analysis
Investigating the physical properties of compounds with similar structures, such as 1-methylcyclopropene, can provide insights into their stability, reactivity, and suitability for specific applications (Blankenship & Dole, 2003).
Chemical Properties Analysis
The chemical properties, including reactivity towards different nucleophiles and electrophiles, can be gleaned from research on related compounds. For instance, the chemistry of diazocarbonyl compounds offers insights into intramolecular reactions that could be relevant for understanding the chemical behavior of the target molecule (Burke & Grieco, 1980).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The synthesis of diazaspiro[5.5]undecane derivatives has been achieved through various innovative methods, highlighting the versatility and adaptability of these compounds in chemical synthesis. For instance, Parameswarappa and Pigge (2011) described a straightforward approach to construct 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization, demonstrating the compound's ease of synthesis and potential for further functionalization (Parameswarappa & Pigge, 2011). Similarly, Islam et al. (2017) developed a methodology for synthesizing 2,4-diazaspiro[5.5]undecane derivatives through a cascade cyclization process, further emphasizing the structural diversity and synthetic accessibility of these compounds (Islam et al., 2017).
Chemical Properties and Applications
Diazaspiro[5.5]undecane derivatives are recognized for their broad range of pharmaceutical and biological activities, attributed to their nitrogen-containing spiro-heterocycle structure. This structure is a key synthetic motif present in various naturally occurring molecules, suggesting potential applications in drug discovery and medicinal chemistry. Research by Aggarwal et al. (2014) on the synthesis of nitrogen-containing spiro heterocycles via a catalyst-free [5 + 1] double Michael addition reaction highlights the compound's efficiency and potential in pharmaceutical development (Aggarwal, Vij, & Khurana, 2014).
Eigenschaften
IUPAC Name |
2-(cyclopropylmethyl)-8-(2-methyl-1H-pyrrole-3-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-14-16(6-9-20-14)18(24)21-10-2-7-19(12-21)8-5-17(23)22(13-19)11-15-3-4-15/h6,9,15,20H,2-5,7-8,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKSWMHVMYJHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B5548157.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5548170.png)

![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)
![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)

![5-ethyl-N-[2-(ethylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548214.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5548216.png)
![8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5548234.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B5548242.png)